![molecular formula C19H13NO B15064534 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one CAS No. 61259-59-4](/img/structure/B15064534.png)
7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinoline core with a phenyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylpyridine with suitable reagents can lead to the formation of the desired isoquinoline derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, the compound’s derivatives are explored for use in materials science, including the development of novel polymers and advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been found to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrido[2,1-a]isoquinolin-4-one: A closely related compound with similar structural features.
Phenylisoquinoline: Another compound with a phenyl group attached to the isoquinoline core.
Uniqueness: 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
61259-59-4 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
7-phenylbenzo[a]quinolizin-4-one |
InChI |
InChI=1S/C19H13NO/c21-19-12-6-11-18-16-10-5-4-9-15(16)17(13-20(18)19)14-7-2-1-3-8-14/h1-13H |
InChI Key |
BGBDYPCCDJOWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


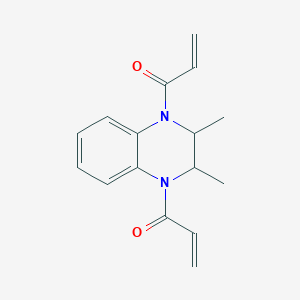
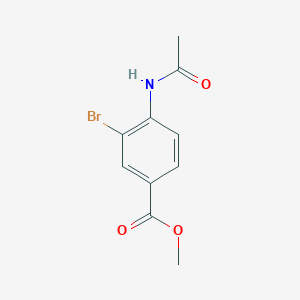
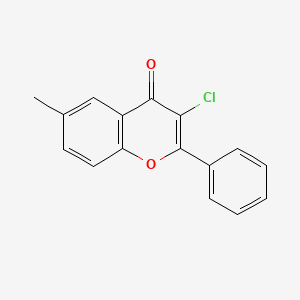
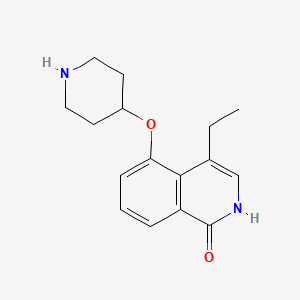
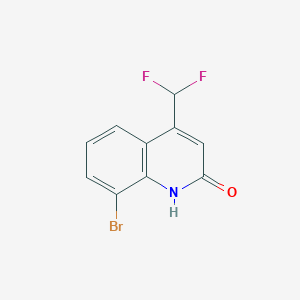
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)

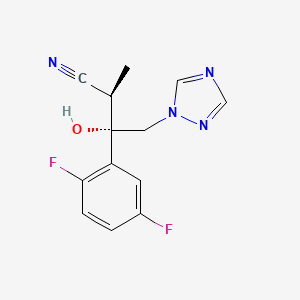
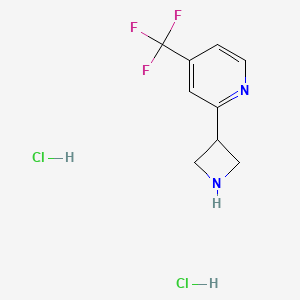
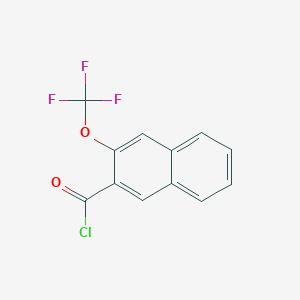
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
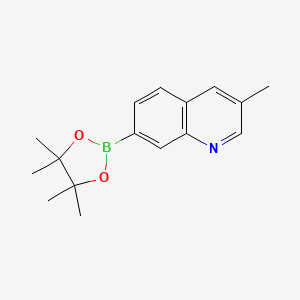
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

